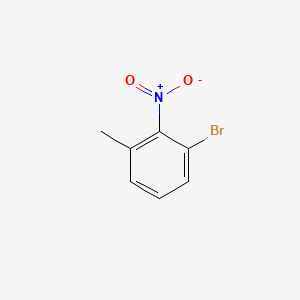

3-ブロモ-2-ニトロトルエン

説明

Synthesis Analysis

The synthesis of 3-Bromo-2-nitrotoluene can be achieved through various chemical reactions. One notable method involves the electrophilic bromination of p-nitrotoluene, where Ba(BrF4)2 acts as a highly-active brominating agent, producing pure 3-bromo-nitrotoluene without the need for any catalysts or harsh conditions (Sobolev et al., 2014). This process highlights the efficiency of using barium fluorobromate for the bromination of aromatic compounds with nitro groups.

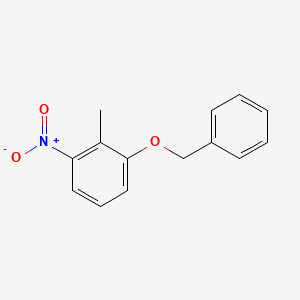

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-nitrotoluene has been elucidated through various spectroscopic techniques. Studies have shown that the bromo and nitro groups attached to the benzene ring significantly influence its electronic and geometrical configuration. For instance, the nitro group's presence affects the electronic distribution within the molecule, which can be observed through spectroscopic studies (Shishkov et al., 1998).

科学的研究の応用

有機合成

3-ブロモ-2-ニトロトルエンは、有機合成におけるビルディングブロックとしてよく使用されます . ブロモ基とニトロ基により、さまざまな複雑な有機分子の合成に役立つ汎用性の高い試薬となります。

医薬品研究

医薬品業界では、3-ブロモ-2-ニトロトルエンは新規医薬品の合成に使用できます . ブロモ原子の存在により、さまざまな置換が可能になり、幅広い医薬品化合物を生成することができます。

材料科学

3-ブロモ-2-ニトロトルエンは、新しい材料の開発に役立つ可能性があります . ニトロ基はさまざまな反応を起こして異なる官能基を形成し、生成する材料の性質を変えることができます。

農薬開発

医薬品研究と同様に、3-ブロモ-2-ニトロトルエンは新規農薬の合成に使用できます . ブロモ基とニトロ基は、さまざまな他の化合物と反応して、殺虫剤、除草剤、およびその他の農業化学薬品を形成することができます。

染料および顔料の製造

3-ブロモ-2-ニトロトルエンのニトロ基は、さまざまな色を持つ化合物を形成することができ、染料や顔料の製造に役立つ可能性があります .

研究開発

3-ブロモ-2-ニトロトルエンは、研究開発の研究所で使用されています . 多くの他の化合物の合成の出発物質となり、その反応は研究者がさまざまな化学プロセスを理解するのに役立ちます。

作用機序

Target of Action

It’s known that nitro compounds generally target the respiratory system .

Mode of Action

The mode of action of 3-Bromo-2-nitrotoluene involves interactions with its targets, which are likely to be influenced by the presence of the bromine, methyl, and nitro groups on the benzene ring . The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .

Biochemical Pathways

The synthesis of 3-Bromo-2-nitrotoluene involves several biochemical pathways. The introduction of a new substituent is strongly affected by the directing effects of other substituents . The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Result of Action

Nitro compounds are known to cause methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .

Safety and Hazards

特性

IUPAC Name |

1-bromo-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKMDDOCVPNVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200433 | |

| Record name | Benzene, 1-bromo-3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52414-97-8 | |

| Record name | Benzene, 1-bromo-3-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52414-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

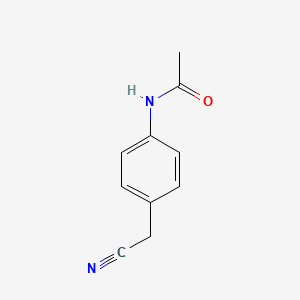

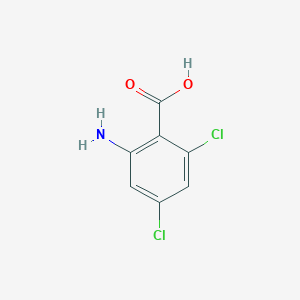

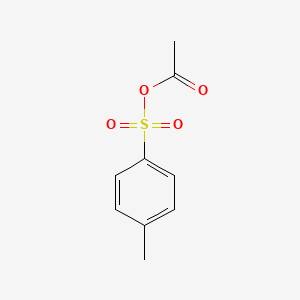

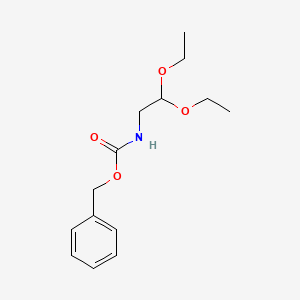

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)